molecular formula C16H32N2O5 B1219473 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane CAS No. 31364-42-8

4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane

Cat. No. B1219473
CAS RN: 31364-42-8
M. Wt: 332.44 g/mol
InChI Key: HDLXPNDSLDLJHF-UHFFFAOYSA-N
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Description

4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, also known as Kryptofix 221, is a cryptand used as a phase transfer catalyst by transferring ions from one phase to another . It is involved in the synthesis of alkalides and electrides . It is capable of forming complexes with metal cations and is used to bind or trap cationic guests such as Na+, Cd2+, Zn2+ and Eu3+ .


Synthesis Analysis

The synthesis of this compound involves mixing 225g of commercially available trioxane with 10g of KOH and 10g of polyethylene glycol (molecular weight = 600). The mixture is refluxed for 4 hours under stirring, and then 197.0g is distilled into a dry, argon-flushed resin pot .


Molecular Structure Analysis

The molecular formula of this compound is C16H32N2O5, and its molecular weight is 332.4357 . The InChIKey is HDLXPNDSLDLJHF-UHFFFAOYSA-N . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

As a cryptand, this compound forms complexes with metal cations . It is used to bind or trap cationic guests such as Na+, Cd2+, Zn2+ and Eu3+ . It is also involved in the synthesis of alkalides and electrides .


Physical And Chemical Properties Analysis

The refractive index of this compound is 1.5018 (lit.) and its density is 1.111 g/mL at 20 °C (lit.) .

Scientific Research Applications

Kinetic Studies and Conformational Changes

Research has explored the kinetic properties of 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, also known as cryptand 221. Ultrasonic absorption spectra of cryptand 221 have been measured, revealing a single relaxation process interpreted by the conformational equilibrium between two configurations of the cryptand in various solvents like dimethyl sulfoxide, N,N-dimethylformamide, and acetonitrile (Takahiro Tanaka et al., 1991).

Molecular Association and Ionic Transport

Cryptand 221D, a variant of this compound, demonstrates surfactant-like characteristics and forms aggregates in water solutions in the presence of NaCl. This behavior suggests potential applications in understanding surfactant behavior and molecular association in mixed ionic nonionic micelles or ionic micelles (E. Caponetti et al., 2003). Additionally, the ionic transport across lipid bilayers is notably affected by cryptands like 4,7,13,16,21-pentaoxa-1,10-diazabicyclo-(8,8,5)-tricosane, which can significantly increase membrane conductance (B. Sesta & A. D'Aprano, 1998).

Luminescence Properties in Europium Complexes

Divalent europium (Eu2+) complexes with ligands containing cryptand units such as this compound exhibit luminescence properties. Such complexes can emit ca. 450 nm luminescence under ultraviolet excitation, indicating their potential in material sciences and photoluminescence applications (Ryosuke Iwamura et al., 1994).

Dissociation Kinetics and Solvent Effects

Studies on dissociation kinetics of cryptate complexes in aqueous solutions provide insights into the thermodynamic behavior of such compounds in various environments, which is critical for applications in chemistry and material science. For instance, the dissociation rates of sodium(I) cryptates of this compound in ethylenediamine have been measured, offering valuable data on activation enthalpy, entropy, and volume (S. Aizawa & S. Funahashi, 1994).

Electrochemical and Thermodynamic Studies

The complexation of lanthanide(III) cations by cryptands, including this compound, in various solvents like acetonitrile, has been studied. This research contributes to the understanding of the stability of lanthanide(III) cryptates and their electrochemical behavior, which is essential in fields like electrochemistry and coordination chemistry (Isabelle Marolleau et al., 1990).

Mechanism of Action

Target of Action

The primary targets of Kryptofix 221 are metal cations . It is capable of forming complexes with these cations, effectively binding or trapping cationic guests such as Na+, Cd2+, Zn2+, and Eu3+ .

Mode of Action

Kryptofix 221 interacts with its targets by forming complexes with them. This interaction is facilitated by the unique structure of Kryptofix 221, which allows it to encapsulate the metal cations within its structure . The resulting complexes can then participate in various chemical reactions.

Biochemical Pathways

The exact biochemical pathways affected by Kryptofix 221 depend on the specific metal cations it complexes with. It is known to be used in phase transfer catalysis , a process that enables the transfer of ions from one phase to another. This can affect a variety of biochemical pathways, particularly those involving ion transport and signaling.

Pharmacokinetics

As a phase transfer catalyst, it is likely to influence the bioavailability of other compounds by facilitating their transport across phase boundaries .

Result of Action

The molecular and cellular effects of Kryptofix 221’s action are largely dependent on the specific reactions it catalyzes. By forming complexes with metal cations, it can influence a variety of cellular processes, particularly those involving ion transport and signaling .

Action Environment

The action, efficacy, and stability of Kryptofix 221 can be influenced by various environmental factors. For instance, the presence of specific metal cations in the environment can affect its ability to form complexes . Additionally, factors such as pH and temperature may also influence its stability and reactivity.

Safety and Hazards

4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane is classified as a combustible liquid. Its flash point is 113 °C (closed cup). Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

As a phase transfer catalyst and a complexing agent for metal cations, 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane has potential applications in various fields of chemistry. Its ability to bind or trap cationic guests such as Na+, Cd2+, Zn2+ and Eu3+ could be exploited in the development of new materials and processes .

Biochemical Analysis

Biochemical Properties

4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane plays a crucial role in biochemical reactions by forming complexes with metal cations such as sodium (Na+), cadmium (Cd2+), zinc (Zn2+), and europium (Eu3+) . These interactions are essential for stabilizing and transporting metal ions in biological systems. The compound’s ability to bind cations is attributed to its unique structure, which provides multiple binding sites for metal ions .

Cellular Effects

The effects of this compound on cellular processes are significant. This compound influences cell function by modulating ion transport and homeostasis. It can affect cell signaling pathways by altering the availability of metal ions, which are critical cofactors for various enzymes and proteins . Additionally, the compound’s impact on gene expression and cellular metabolism is linked to its role in regulating metal ion concentrations within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with metal cations. The compound’s structure allows it to encapsulate metal ions, forming stable complexes that can inhibit or activate enzymes depending on the metal ion involved . This binding interaction can lead to changes in gene expression by influencing the activity of metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that the compound can maintain its activity over extended periods, although some degradation may occur under extreme conditions . The long-term effects on cellular function are still being investigated, with some studies indicating potential impacts on cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate metal ion concentrations without causing significant toxicity . At higher doses, toxic effects such as cellular damage and impaired organ function have been observed . These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways by interacting with enzymes and cofactors that require metal ions for their activity . The compound can influence metabolic flux by altering the availability of metal ions, which are essential for enzymatic reactions . This can lead to changes in metabolite levels and overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where metal ion regulation is needed . The compound’s ability to accumulate in certain cellular compartments can enhance its effectiveness in modulating metal ion concentrations .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with metal ions and biomolecules in specific cellular environments . The compound’s presence in organelles such as the mitochondria and nucleus can significantly impact cellular function and metabolism .

properties

IUPAC Name

4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O5/c1-7-19-8-2-18-5-11-22-15-13-20-9-3-17(1)4-10-21-14-16-23-12-6-18/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLXPNDSLDLJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN2CCOCCOCCN1CCOCCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185286
Record name Cryptating agent 221
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31364-42-8
Record name 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane
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Record name Cryptating agent 221
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Record name Cryptating agent 221
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Record name 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane
Reactant of Route 5
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Reactant of Route 6
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